
2-Acrylamidothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acrylamidothiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thiazole derivative that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Acrylamidothiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of metabolic pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
2-Acrylamidothiazole has been shown to have various biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal activity, which makes it a potential candidate for the development of antimicrobial agents. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-Acrylamidothiazole has been found to have antioxidant activity, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Acrylamidothiazole in lab experiments is its ease of synthesis. The synthesis method is simple and can be carried out using readily available reagents. Additionally, 2-Acrylamidothiazole has a high degree of solubility in polar solvents, which makes it easy to dissolve in various solutions. However, one of the limitations of using 2-Acrylamidothiazole in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Acrylamidothiazole. One potential direction is the development of new thiazole-based fluorescent dyes for imaging applications. Another direction is the development of new antimicrobial agents and anticancer drugs based on the structure of 2-Acrylamidothiazole. Additionally, there is potential for the development of new biosensors for the detection of various analytes using 2-Acrylamidothiazole as a building block. Further research is needed to fully understand the potential applications of 2-Acrylamidothiazole in various fields of science.
In conclusion, 2-Acrylamidothiazole is a thiazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of 2-Acrylamidothiazole is a simple process that has been widely used in the preparation of this compound for scientific research purposes. 2-Acrylamidothiazole has been shown to have various biochemical and physiological effects, including antibacterial and antifungal activity, anticancer activity, and antioxidant activity. Although there are limitations to its use in lab experiments, there are several future directions for the study of 2-Acrylamidothiazole, including the development of new thiazole-based fluorescent dyes, antimicrobial agents, anticancer drugs, and biosensors.
Synthesemethoden
The synthesis of 2-Acrylamidothiazole involves the reaction of acryloyl chloride and thiosemicarbazide in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water and ethanol. This method of synthesis has been widely used in the preparation of 2-Acrylamidothiazole for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2-Acrylamidothiazole has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds such as thiazole-based fluorescent dyes, antimicrobial agents, and anticancer drugs. 2-Acrylamidothiazole has also been used in the development of biosensors for the detection of various analytes such as glucose, cholesterol, and uric acid.
Eigenschaften
CAS-Nummer |
117158-04-0 |
|---|---|
Produktname |
2-Acrylamidothiazole |
Molekularformel |
C6H6N2OS |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
N-(1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H6N2OS/c1-2-5(9)8-6-7-3-4-10-6/h2-4H,1H2,(H,7,8,9) |
InChI-Schlüssel |
GJQQHYNZZYZIKE-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=NC=CS1 |
Kanonische SMILES |
C=CC(=O)NC1=NC=CS1 |
Synonyme |
2-Propenamide, N-2-thiazolyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



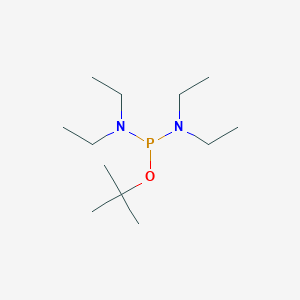
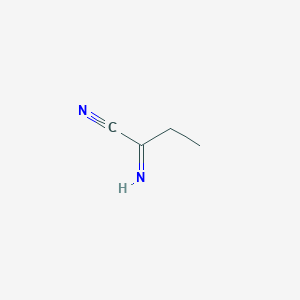

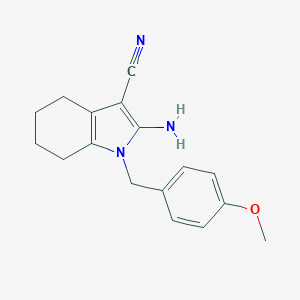
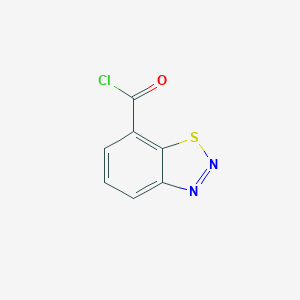
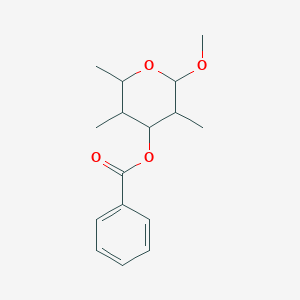
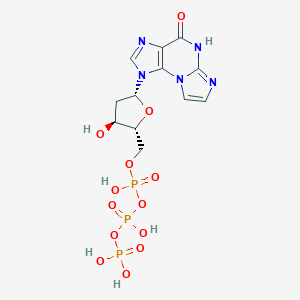

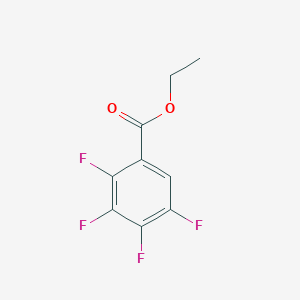
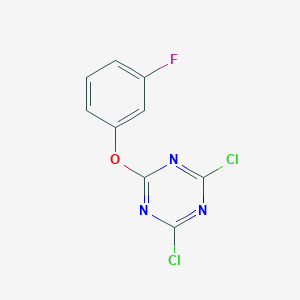
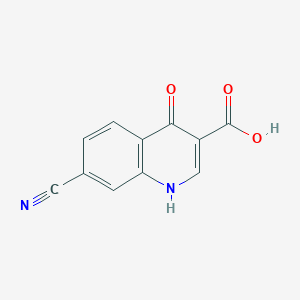


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)